

Sporidesmolide I: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sporidesmolide I*

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Abstract

Sporidesmolide I, a cyclic hexadepsipeptide isolated from the fungus *Pithomyces chartarum*, represents a class of mycotoxins with a unique chemical architecture. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **Sporidesmolide I**. It consolidates available spectroscopic data, outlines experimental methodologies for its study, and presents visual representations of its structure and analytical workflows. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, mycotoxicology, and drug discovery.

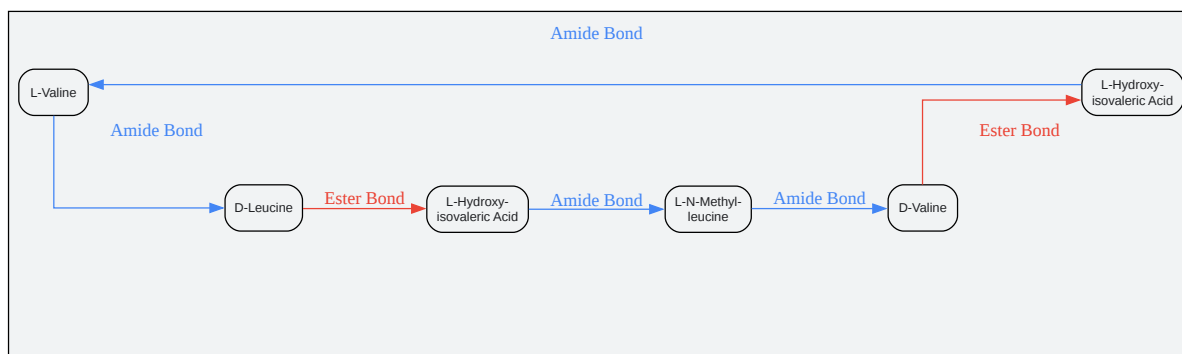
Chemical Structure and Stereochemistry

Sporidesmolide I is a neutral cyclodepsipeptide with the molecular formula $C_{33}H_{58}N_4O_8$ and a molecular weight of 638.84 g/mol [1]. The structure is a cyclic ester-amide hybrid, composed of six alternating α -amino and α -hydroxy acid residues.

The constituent monomers of **Sporidesmolide I** have been identified through acid and alkaline hydrolysis studies. Acid hydrolysis yields a mixture of amino acids and hydroxy acids, which have been determined to be L-valine, D-leucine, L-N-methylleucine, and L- α -hydroxyisovaleric acid[2][3]. The cyclic structure consists of two molecules of L- α -hydroxyisovaleric acid and one molecule each of L-valine, D-leucine, L-N-methylleucine, and another D-amino acid, which has

been identified as D-valine. The sequence of these residues is cyclo(-L-Val-D-Leu-L-Hiv-L-N-MeLeu-D-Val-L-Hiv-).

The stereochemistry of the constituent amino acids is crucial to the overall three-dimensional structure and potential biological activity of **Sporidesmolide I**. The presence of both D and L amino acids is a common feature of non-ribosomally synthesized peptides.



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Figure 1: Cyclic structure of **Sporidesmolide I**.

Physicochemical and Spectroscopic Data

The structural elucidation of **Sporidesmolide I** has been primarily accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complemented by chemical degradation studies.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₃₃ H ₅₈ N ₄ O ₈	
Molecular Weight	638.84 g/mol	
Melting Point	261-263 °C	
Optical Rotation	[α] _D ¹⁷ -217° (c=1.5 in CHCl ₃)	

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to determining the connectivity and stereochemistry of **Sporidesmolide I**. While a complete, tabulated dataset from the original structure elucidation is not readily available in modern databases, the expected chemical shifts can be inferred from the known constituent residues.

Table 2: Expected ¹H NMR Chemical Shift Ranges for **Sporidesmolide I** Residues

Residue	Proton	Expected Chemical Shift (ppm)
L-Valine	α -H	3.5 - 4.5
β -H	1.8 - 2.2	
γ -CH ₃	0.8 - 1.1	
D-Leucine	α -H	3.5 - 4.5
β -CH ₂	1.4 - 1.8	
γ -H	1.5 - 1.9	
δ -CH ₃	0.8 - 1.0	
L-Hiv	α -H	4.5 - 5.5
β -H	1.9 - 2.3	
γ -CH ₃	0.8 - 1.1	
L-N-MeLeu	α -H	4.0 - 5.0
N-CH ₃	2.8 - 3.2	
β -CH ₂	1.4 - 1.8	
γ -H	1.5 - 1.9	
δ -CH ₃	0.8 - 1.0	
D-Valine	α -H	3.5 - 4.5
β -H	1.8 - 2.2	
γ -CH ₃	0.8 - 1.1	

Table 3: Expected ¹³C NMR Chemical Shift Ranges for **Sporidesmolide I** Residues

Residue	Carbon	Expected Chemical Shift (ppm)
All Residues	Carbonyl (C=O)	168 - 175
L-Valine	α -C	55 - 65
β -C	28 - 32	
γ -C	18 - 22	
D-Leucine	α -C	50 - 60
β -C	38 - 42	
γ -C	23 - 27	
δ -C	20 - 24	
L-Hiv	α -C	70 - 80
β -C	30 - 35	
γ -C	15 - 20	
L-N-MeLeu	α -C	60 - 70
N-CH ₃	30 - 35	
β -C	38 - 42	
γ -C	23 - 27	
δ -C	20 - 24	
D-Valine	α -C	55 - 65
β -C	28 - 32	
γ -C	18 - 22	

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of **Sporidesmolide I**. Tandem mass spectrometry (MS/MS) provides valuable information for

sequencing the depsipeptide ring. The fragmentation of cyclic peptides is complex, but typically involves cleavage at the amide and ester bonds, leading to a series of linear fragment ions.

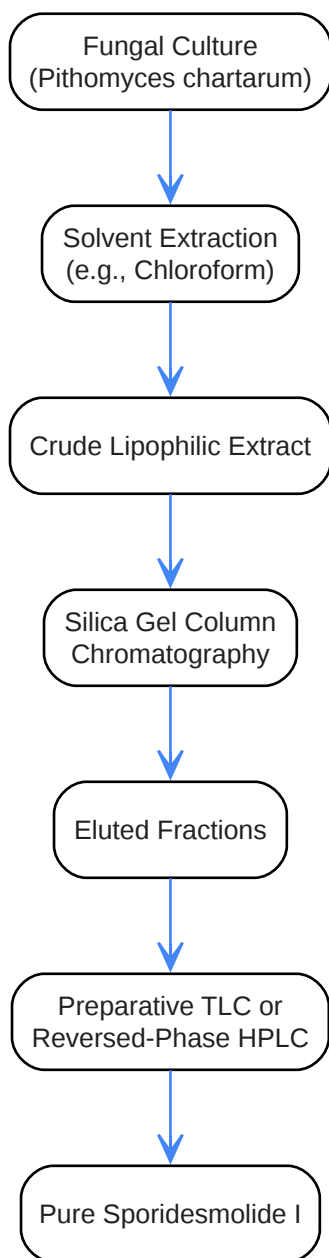
A plausible ESI-MS/MS fragmentation pattern would involve the initial protonation of the molecule, followed by ring-opening and subsequent fragmentation to produce b- and y-type ions, or their ester analogues.

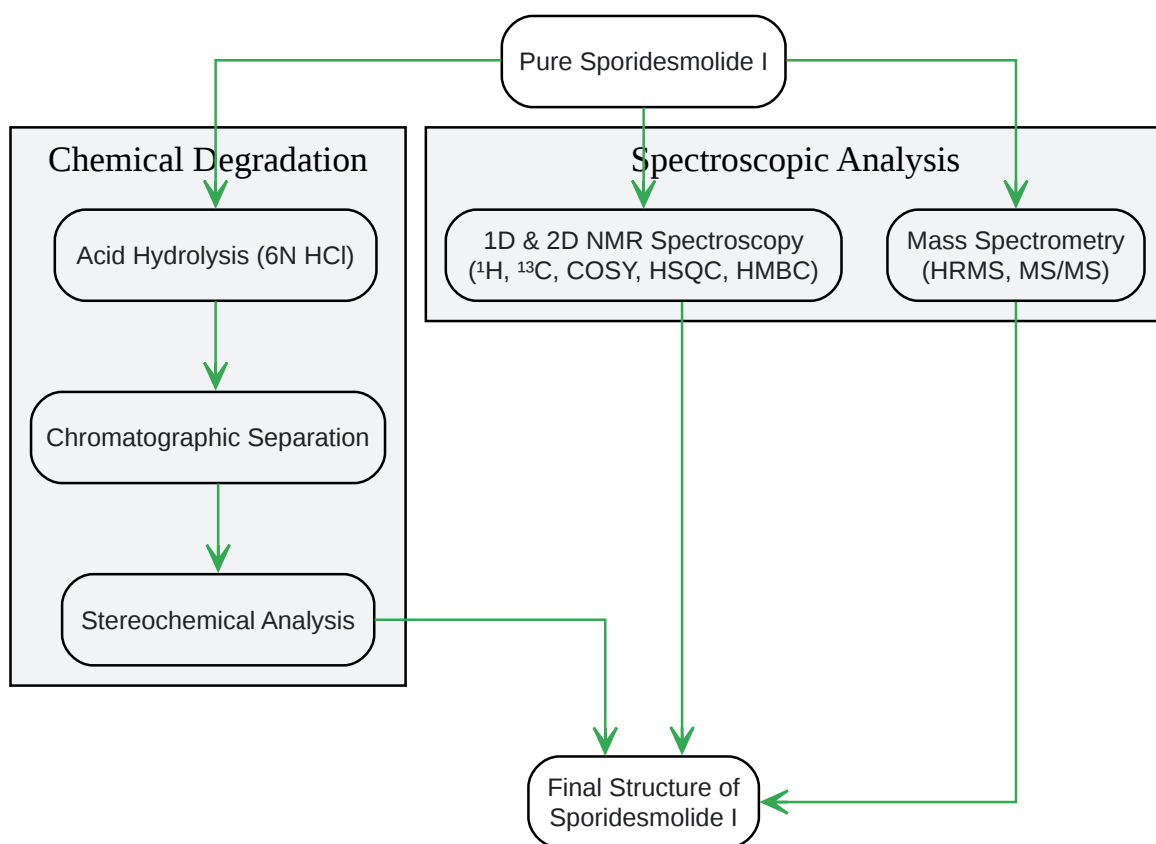
Experimental Protocols

The following sections outline the general methodologies for the isolation, purification, and structural elucidation of **Sporidesmolide I**.

Isolation and Purification from *Pithomyces chartarum*

- **Culturing:** *Pithomyces chartarum* is cultured on a suitable medium, such as an enriched potato-carrot medium, to promote the production of secondary metabolites^[4].
- **Extraction:** The fungal mycelium and culture medium are extracted with an organic solvent, typically chloroform or ethyl acetate, to isolate the lipophilic compounds, including **Sporidesmolide I**.
- **Preliminary Purification:** The crude extract is subjected to preliminary purification steps, such as solvent partitioning and column chromatography on silica gel, to separate compounds based on polarity.
- **Fine Purification:** Further purification is achieved using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), often employing reversed-phase columns.





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